molecular formula C13H19N B13299184 N-(Hex-5-en-2-yl)-4-methylaniline

N-(Hex-5-en-2-yl)-4-methylaniline

Cat. No.: B13299184
M. Wt: 189.30 g/mol
InChI Key: BUAOYNVSZDMXDY-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-4-methylaniline: is an organic compound that features a hex-5-en-2-yl group attached to a 4-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with hex-5-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

N-(Hex-5-en-2-yl)-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Uniqueness: N-(Hex-5-en-2-yl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-4-methylaniline

InChI

InChI=1S/C13H19N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h4,7-10,12,14H,1,5-6H2,2-3H3

InChI Key

BUAOYNVSZDMXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)CCC=C

Origin of Product

United States

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